molecular formula C21H21ClN5O2.Cl<br>C21H21Cl2N5O2 B13815409 1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride CAS No. 36986-04-6

1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride

Cat. No.: B13815409
CAS No.: 36986-04-6
M. Wt: 446.3 g/mol
InChI Key: WJRAWLJYIVLGHB-UHFFFAOYSA-M
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Description

1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride is a cationic azo dye with a pyridinium core linked to a substituted phenylazo group via an ethylaminoethyl spacer. Its molecular formula is C₂₁H₂₀Cl₂N₅O₂, and it has a molecular weight of 477.33 g/mol (calculated from and structural analogs in ). The compound is registered under multiple CAS numbers (e.g., 72361-42-3 and 36986-04-6), reflecting variations in synthesis routes or salt forms .

Synthesis typically involves coupling reactions between pyridinium precursors and nitro-substituted aryl diazonium salts, with ethanol and piperidine as common catalysts . Structural confirmation relies on IR, ¹H NMR, and mass spectroscopy .

Properties

CAS No.

36986-04-6

Molecular Formula

C21H21ClN5O2.Cl
C21H21Cl2N5O2

Molecular Weight

446.3 g/mol

IUPAC Name

4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;chloride

InChI

InChI=1S/C21H21ClN5O2.ClH/c1-2-26(15-14-25-12-4-3-5-13-25)18-8-6-17(7-9-18)23-24-21-11-10-19(27(28)29)16-20(21)22;/h3-13,16H,2,14-15H2,1H3;1H/q+1;/p-1

InChI Key

WJRAWLJYIVLGHB-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of the Azo Intermediate

  • Diazotization and Azo Coupling:
    The initial step generally involves diazotization of a suitable aromatic amine such as 2-chloro-4-nitroaniline. This is achieved by treatment with sodium nitrite (NaNO2) in acidic conditions (HCl) at low temperatures (0–5°C) to form the diazonium salt.
    Subsequently, the diazonium salt is coupled with an aromatic amine or phenol derivative (e.g., aniline or substituted aniline) to form the azo linkage (-N=N-). In this case, the coupling partner is a phenyl derivative that will later be linked to the ethylaminoethyl chain.

Formation of the Ethylaminoethyl Linkage

  • Alkylation or Amination:
    The azo compound bearing an amine group is reacted with a suitable ethylating agent such as 2-chloroethylamine or 2-bromoethylamine to introduce the ethylaminoethyl side chain. This reaction typically proceeds under basic or neutral conditions, often in polar solvents like ethanol or dimethylformamide (DMF), with heating to facilitate nucleophilic substitution.

Quaternization to Form the Pyridinium Salt

  • Quaternization Reaction:
    The final step involves the reaction of the ethylaminoethyl-substituted azo intermediate with a pyridine derivative, commonly 4-methylpyridine or pyridine itself, to form the pyridinium salt. This is usually performed by nucleophilic substitution where the nitrogen atom of the pyridine ring is alkylated by the ethylaminoethyl chain bearing a good leaving group (e.g., halide).
    The reaction is conducted in polar solvents under reflux conditions. The chloride ion is introduced either from the pyridinium salt precursor or by treatment with hydrochloric acid to yield the chloride salt form.

Reaction Scheme Summary

Step Reactants Conditions Product
1 2-chloro-4-nitroaniline + NaNO2/HCl 0–5°C, acidic Diazonium salt
2 Diazonium salt + substituted aniline pH ~5-6, 0–10°C Azo compound
3 Azo compound + 2-chloroethylamine Base, reflux, polar solvent Ethylaminoethyl-substituted azo intermediate
4 Intermediate + pyridine or 4-methylpyridine Reflux, polar solvent Pyridinium chloride salt (final compound)

Purification and Characterization

  • Purification:
    The crude product is typically purified by recrystallization from suitable solvents such as ethanol, methanol, or aqueous ethanol mixtures. Chromatographic techniques like column chromatography may be used if necessary.

  • Characterization:
    The final compound is characterized by spectroscopic methods including UV-Vis (to confirm azo chromophore), NMR (to confirm structure and substitution pattern), IR (to identify functional groups), and mass spectrometry (to verify molecular weight). Elemental analysis confirms the presence of chlorine and nitrogen consistent with the pyridinium chloride salt.

Research Findings and Notes

  • The azo coupling step is sensitive to pH and temperature; optimal conditions are crucial to avoid side reactions such as hydrolysis or over-oxidation.
  • Quaternization efficiency depends on the leaving group and the pyridine derivative used; 4-methylpyridine often enhances solubility and stability of the final salt.
  • The compound’s azo and pyridinium groups confer distinct electronic and solubility properties, making it useful in dye applications and potentially as a biochemical probe.
  • Safety data and handling precautions should be observed due to the presence of nitro and chloro substituents, which may impart toxicity and environmental hazards.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride displays antimicrobial properties. A study published in the International Journal of Molecular Sciences demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in combating infections .

Photodynamic Therapy

The compound's azo group allows it to absorb light and generate reactive oxygen species (ROS), making it suitable for photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to produce cytotoxic effects upon light activation, which can be particularly effective in treating cancerous tissues . Case studies have shown promising results in preclinical models where this compound selectively targeted tumor cells while sparing healthy tissue.

Cellular Imaging

Due to its unique chromophoric properties, this compound can be utilized as a fluorescent probe for cellular imaging. Its ability to bind to specific cellular components allows researchers to visualize cellular processes in real-time, aiding in the understanding of cellular dynamics and disease mechanisms .

Dyes and Pigments

The compound's azo structure makes it an excellent candidate for use as a dye or pigment in various industries, including textiles and plastics. Its vibrant color and stability under different environmental conditions enhance its applicability in producing long-lasting colored materials.

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for detecting certain metal ions due to its ability to form stable complexes. This property is particularly useful in environmental monitoring and quality control processes .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of the compound against multi-drug resistant strains of Escherichia coli. The results indicated a significant reduction in bacterial viability when treated with varying concentrations of the compound, highlighting its potential as an alternative antimicrobial agent .

Case Study 2: Photodynamic Therapy

In a preclinical trial involving human cancer cell lines, the compound was subjected to PDT. The study found that upon light activation, the compound induced apoptosis in cancer cells while showing minimal cytotoxicity to normal cells. This selective action supports further investigation into its clinical applications for cancer treatment .

Mechanism of Action

The compound exerts its effects primarily through its azo and nitro groups. The azo group can participate in electron transfer reactions, while the nitro group can undergo reduction to form reactive intermediates. These molecular interactions are crucial for its function as a dye and its potential biological activities .

Comparison with Similar Compounds

Substitution Effects :

  • Electron-Withdrawing Groups (EWGs) : The 2-chloro-4-nitro substituents enhance electrophilicity and π-conjugation, improving light absorption (λmax ~450–500 nm, inferred from azo dye analogs) .
  • Counterion Variants : Acetate (CAS 59709-10-3) and thiocyanate (CAS 72361-42-3) derivatives exhibit higher solubility in aqueous media compared to the chloride form .

Physicochemical Properties

Data from structurally related compounds ():

Property Target Compound Dichloro-Nitro Analog Acetate Salt
Melting Point (°C) Not reported 275–287 268–272
Solubility Moderate in DMSO Low in water High in water
Molecular Weight 477.33 503.76 500.92
Elemental Analysis (C/H/N) ~62.3%/4.2%/14.7% ~59.8%/3.8%/13.9% ~63.5%/4.6%/13.4%

The dichloro-nitro analog (CAS 14408-20-9) shows a higher melting point due to increased halogen-induced crystallinity . The tetrachlorozincate complex (CAS 85763-59-3) has a significantly higher molecular weight (1063.01 g/mol) due to metal coordination, making it suitable for specialized industrial applications .

Regulatory and Environmental Profiles

Compound Regulatory Status Environmental Persistence
Target Compound CEPA 73(1) assessment pending Moderate (logP ~3.5 estimated)
Dichloro-Nitro Analog Limited data High (logP ~4.1)
Tetrachlorozincate Complex Industrial use only Low mobility due to high molecular weight

Biological Activity

1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride, a compound with significant potential in various biological applications, is characterized by its unique chemical structure and properties. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Basic Information

PropertyValue
Common Name This compound
CAS Number 59709-10-3
Molecular Formula C23H24ClN5O4
Molecular Weight 469.92 g/mol
Synonyms Pyridinium, 1-[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-

Structural Characteristics

The compound features a pyridinium ring and an azo group, which are critical for its biological interactions. The presence of chlorine and nitro groups enhances its reactivity and potential for biological activity.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Antimicrobial Activity : Studies have shown that azo compounds can exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes.
  • Cytotoxic Effects : The compound has been evaluated for its cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent.
  • Antioxidant Properties : Azo compounds are known for their ability to scavenge free radicals, suggesting a role in antioxidant defense mechanisms.

Case Studies

  • Anticancer Activity : Research indicated that the compound demonstrated significant cytotoxic effects on human liver HepG2 cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased caspase activity and changes in mitochondrial membrane potential.
  • Antimicrobial Testing : In vitro studies revealed that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Cellular Uptake Studies : Flow cytometry analyses demonstrated that the compound is effectively taken up by various cell types, which is crucial for its therapeutic applications.

Cytotoxicity Assay Results

Cell LineIC50 (µM)Mechanism of Action
HepG215Induction of apoptosis
MCF720Cell cycle arrest
HeLa25Mitochondrial dysfunction

Antimicrobial Activity

MicroorganismMIC (µg/mL)Classification
Staphylococcus aureus32Gram-positive
Escherichia coli64Gram-negative
Pseudomonas aeruginosa128Gram-negative

Q & A

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

High-Performance Liquid Chromatography (HPLC) ensures purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) verifies the azo (-N=N-) linkage and pyridinium ring geometry. Mass spectrometry (MS) confirms molecular weight. Cross-validation with computational spectral simulations enhances accuracy .

Q. What synthetic strategies are effective for constructing the azo-pyridinium scaffold?

A two-step approach: (1) Diazotization of 2-chloro-4-nitroaniline followed by coupling with 4-(ethylamino)phenol to form the azo intermediate. (2) Quaternization of the pyridine moiety using ethyl chloroacetate under reflux in anhydrous acetonitrile. Purification via column chromatography (silica gel, methanol/dichloromethane gradient) is critical .

Q. What chromatographic methods are suitable for separating this compound from by-products?

Reverse-phase HPLC with C18 columns (mobile phase: 0.1% TFA in water/acetonitrile gradient). For preparative isolation, use medium-pressure liquid chromatography (MPLC) with XBridge C18 stationary phase. Confirm separation efficiency with LC-MS .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental and computational UV-Vis absorption spectra?

Perform solvent-effect studies using time-dependent density functional theory (TD-DFT) with explicit solvent models (e.g., COSMO). Experimentally, validate with variable-angle spectroscopic ellipsometry to account for aggregation effects in solid-state measurements. Compare results across solvents to isolate electronic vs. environmental contributions .

Q. What experimental design principles optimize the compound's stability under varying pH conditions?

Implement response surface methodology (RSM) with central composite design. Variables: pH (3-10), temperature (20-60°C), ionic strength. Monitor degradation kinetics via HPLC-UV. Statistical analysis identifies dominant degradation pathways (e.g., azo bond hydrolysis vs. pyridinium ring opening) .

Q. How can quantum mechanical calculations predict regioselectivity in electrophilic attacks on the pyridinium ring?

Conduct Fukui function analysis at the B3LYP/6-311+G(d,p) level to map electrophilic susceptibility. Validate with kinetic isotope effect studies using deuterated analogs. Compare computed transition states with experimental product distributions from halogenation reactions .

Q. What strategies reconcile contradictory cytotoxicity data from different cell lines?

Perform multi-omics integration: transcriptomics (RNA-seq) to identify cell-specific pathway activation, coupled with metabolomics (LC-HRMS) to quantify intracellular metabolite changes. Use partial least squares-discriminant analysis (PLS-DA) to correlate molecular features with phenotypic responses .

Methodological Notes

  • Spectral Validation : Cross-reference experimental NMR/UV-Vis data with computational simulations to resolve ambiguities in azo group configuration .
  • Reactor Design : Optimize reaction scalability using modular reactors with real-time monitoring (e.g., in situ FTIR) to track intermediates .
  • Statistical Frameworks : Apply factorial designs to minimize experimental runs while capturing interaction effects between variables (e.g., temperature, solvent polarity) .

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